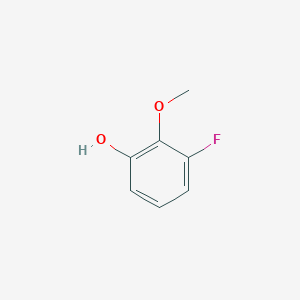

3-Fluoro-2-methoxyphenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO2/c1-10-7-5(8)3-2-4-6(7)9/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDDOFQQYNZCQSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60540816 | |

| Record name | 3-Fluoro-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60540816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96994-70-6 | |

| Record name | 3-Fluoro-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60540816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-2-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for 3 Fluoro 2 Methoxyphenol and Its Derivatives

Regioselective Synthesis Strategies

Regioselective synthesis is paramount in constructing complex aromatic compounds. For 3-Fluoro-2-methoxyphenol, the primary challenge lies in overcoming the inherent directing effects of the functional groups to install the fluorine, methoxy (B1213986), and hydroxyl moieties at the desired positions. The hydroxyl group, being a strongly activating ortho-, para-director, makes direct substitution at the meta-position difficult. nih.govquora.com Therefore, strategies often involve introducing substituents in a specific order or using directing groups that can be converted to the desired functional group at a later stage.

The introduction of a fluorine atom onto an aromatic ring requires specialized reagents and methods to control its position. Given the substitution pattern of this compound, fluorination would likely be performed on a precursor such as 2-methoxyphenol.

Several modern fluorination methods are available:

Electrophilic Fluorination : Reagents such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are widely used for the direct fluorination of electron-rich aromatic rings. mdpi.com The regiochemical outcome is dictated by the electronic and steric properties of the existing substituents. For a 2-methoxyphenol precursor, electrophilic attack would be directed to the positions ortho and para to the strongly activating hydroxyl and methoxy groups, requiring careful optimization to achieve the desired C3-fluorination.

Deoxyfluorination of Phenols : This approach involves the direct conversion of a phenolic hydroxyl group to a C-F bond. While effective, this would require a different synthetic intermediate, such as 2-methoxyresorcinol, where one hydroxyl group is selectively converted to fluorine. nih.gov

Nucleophilic Fluorination : Methods like the Balz-Schiemann reaction, which involves the thermal decomposition of an arenediazonium tetrafluoroborate salt, can be highly regioselective. nih.gov This would entail starting with a 3-amino-2-methoxyphenol precursor, converting the amino group to a diazonium salt, and then displacing it with fluoride (B91410).

Catalytic Decarboxylative Fluorination : This technique allows for the replacement of a carboxylic acid group with fluorine. nih.govresearchgate.net A synthetic route could be designed to install a carboxyl group at the 3-position of 2-methoxyphenol, which is then subjected to manganese-catalyzed decarboxylative fluorination. nih.govresearchgate.net

| Fluorination Technique | Reagent/Catalyst | Precursor Requirement | Key Features |

| Electrophilic Fluorination | Selectfluor, NFSI | Electron-rich arene (e.g., 2-methoxyphenol) | Direct C-H fluorination; regioselectivity is a challenge. mdpi.com |

| Deoxyfluorination | PhenoFluor | Dihydroxylated precursor | Converts C-OH to C-F; requires selective protection. nih.gov |

| Balz-Schiemann Reaction | Diazonium salt, HBF₄/heat | Amino-substituted precursor | High regioselectivity for introducing fluorine. nih.gov |

| Decarboxylative Fluorination | Mn catalyst, Fluoride source | Carboxylic acid precursor | Replaces -COOH with -F; offers an alternative regiocontrol strategy. nih.govresearchgate.net |

The installation of the methoxy group ortho to the phenolic hydroxyl requires methods that can precisely control its position. The synthesis could start from a 3-fluorophenol (B1196323) intermediate, followed by regioselective introduction of a hydroxyl group and subsequent methylation.

Key strategies include:

Ortho-Lithiation : A powerful method for functionalizing the position adjacent to a directing group. The hydroxyl group of a protected 3-fluorophenol can direct metallation to the C2 position, followed by quenching with an electrophilic oxygen source and subsequent methylation to form the methoxy group.

Peracid Oxidation : The oxidation of activated aromatic compounds with reagents like ethaneperoxoic acid can introduce a hydroxyl group. nih.gov The regioselectivity follows the rules of electrophilic aromatic substitution, where the most nucleophilic carbon atom is hydroxylated. nih.gov Starting with 3-fluoroanisole, this method could potentially install a hydroxyl group at the C2 position.

Metal-Catalyzed Methylation : Aryl methoxides can be synthesized through the metal-catalyzed methylation of phenols. wikipedia.org This step would typically occur after the main 3-fluoro-phenol scaffold has been assembled.

Achieving the final 1,2,3-substitution pattern often necessitates indirect methods to place the phenolic hydroxyl group, thereby circumventing its strong ortho-, para-directing influence during the initial stages of synthesis. nih.govstackexchange.com

Cycloaddition Reactions : Advanced strategies using cycloaddition cascades, such as the Diels-Alder reaction, can construct highly substituted benzene (B151609) rings with complete control over the substitution pattern from acyclic precursors. oregonstate.edu This method allows for the programmable synthesis of phenols, including those with dense and specific substitution patterns. oregonstate.edu

Use of a "Masked" Hydroxyl Group : The synthesis can begin with a substituent that directs meta, which is later converted into a hydroxyl group. For instance, one could start with a carbonyl or nitro group, which are meta-directing, perform the necessary substitutions at the desired positions, and then convert the initial directing group into a hydroxyl group via reactions like the Baeyer-Villiger oxidation or reduction/diazotization sequence. stackexchange.com

Ipso-Hydroxylation : The ipso-hydroxylation of arylboronic acids provides an alternative route to phenols. rsc.org A synthetic pathway could involve the preparation of a 3-fluoro-2-methoxyphenylboronic acid intermediate, which is then converted to the final phenol (B47542) product. rsc.org

Novel Catalytic Approaches in this compound Synthesis

Transition-metal catalysis has become an indispensable tool for the formation of C–O and C–F bonds, offering mild conditions and high functional group tolerance. Both palladium and copper catalysts are prominent in these transformations.

Palladium-catalyzed reactions are exceptionally versatile for constructing various bonds. While often associated with C-C coupling, they are also employed in C-O bond formation, which is relevant for installing the methoxy group.

Buchwald-Hartwig Amination Analogue : The Buchwald-Hartwig C-N coupling has been extended to C-O coupling for aryl ether synthesis. This reaction could be used to couple an alcohol (methanol) with an appropriately substituted aryl halide or triflate (e.g., 1-bromo-3-fluoro-2-iodobenzene derivative) to form the methoxy group.

Fluorination of Aryl Triflates : Palladium catalysis is effective in the nucleophilic fluorination of aryl triflates. nih.gov A potential synthetic route could involve the preparation of 2-methoxy-3-(trifluoromethanesulfonyloxy)phenol, followed by a Pd-catalyzed fluorination to install the fluorine atom.

Tandem Reactions : Modern palladium catalysis allows for tandem or cascade reactions where multiple bonds are formed in a single pot. For example, a Pd-catalyzed iodoperfluoroalkylation of an alkyne followed by aryloxycarbonylation demonstrates the power of these methods in building complex fluorinated molecules. acs.org

| Catalyst System | Reactants | Bond Formed | Key Features |

| Pd(0)/Ligand | Aryl Halide/Triflate + Alcohol | C(aryl)-O(alkyl) | Forms the methoxy-aryl bond; analogous to Buchwald-Hartwig amination. |

| Pd(0)/Ligand | Aryl Triflate + Fluoride Source | C(aryl)-F | Installs the fluoro group; regioselectivity depends on the triflate position. nih.gov |

| Pd(OAc)₂/PⁿBu₃ | Aryl Trifluoroacetate + Arylboronic Acid | C(aryl)-C(acyl) | Used for synthesizing trifluoromethyl ketones, showcasing Pd's role in C-F chemistry. researchgate.net |

The Ullmann reaction is a classic and robust method for forming aryl ether bonds, traditionally requiring harsh conditions. wikipedia.org Modern advancements have led to milder, more efficient catalytic versions. wikipedia.org This reaction is a primary candidate for installing the methoxy group in the synthesis of this compound.

Ullmann Condensation : This reaction involves the copper-promoted coupling of an aryl halide with an alcohol or phenol. wikipedia.org To synthesize this compound, one could envision reacting a 2,3-dihalophenol derivative with sodium methoxide in the presence of a copper catalyst. The choice of halide (I > Br > Cl) is crucial for reactivity.

Mechanism : The reaction is believed to proceed through the formation of a copper(I) alkoxide, which then reacts with the aryl halide. wikipedia.org Innovations include the use of soluble copper catalysts with ligands like diamines or phenanthroline, which allow the reaction to proceed at lower temperatures. wikipedia.orgorganic-chemistry.org

Application : In a plausible synthetic route, a precursor like 3-fluoro-2-iodophenol could be subjected to an Ullmann condensation with methanol or sodium methoxide, catalyzed by a copper(I) salt (e.g., CuI), to form the desired aryl ether linkage. nih.gov This approach offers a direct and regioselective method for methoxy group installation.

Green Chemistry Principles in Synthetic Design

The integration of green chemistry principles into the synthesis of this compound is crucial for developing environmentally benign and economically viable manufacturing processes. These principles focus on minimizing waste, reducing energy consumption, and using less hazardous materials. Key metrics used to evaluate the "greenness" of a synthetic route include Atom Economy (AE), Reaction Mass Efficiency (RME), and the Environmental Factor (E-Factor), which quantifies the amount of waste produced per kilogram of product. researchgate.netbohrium.comnih.govmdpi.comrsc.org

A significant advancement in applying green chemistry to the synthesis of related fluorinated methoxyphenols is the use of continuous flow chemistry. For instance, a three-step continuous flow synthesis developed for 4-fluoro-2-methoxy-5-nitrophenol, an intermediate for the drug Linzagolix, dramatically reduces reaction times and improves safety. studysmarter.co.uk Traditional batch processing for such compounds often involves prolonged reaction times at high temperatures, posing safety risks, whereas the continuous flow model achieves esterification, nitration, and hydrolysis with a total residence time of only 234 seconds and a high total yield of 85.6%. studysmarter.co.uk This approach minimizes the volume of hazardous reagents at any given time and allows for better temperature control, thereby enhancing process safety and energy efficiency.

Further green strategies applicable to the synthesis of this compound and its derivatives include:

Use of Safer Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or supercritical CO2.

Catalysis: Employing catalytic reagents over stoichiometric ones to minimize waste. For example, developing catalytic C-H activation/functionalization methods avoids the need for pre-functionalized substrates and reduces the number of synthetic steps. ehu.es

Energy Efficiency: Utilizing methods like microwave irradiation or flow chemistry can reduce reaction times and energy consumption compared to conventional heating. researchgate.net

Renewable Feedstocks: Exploring pathways that begin from renewable starting materials rather than petroleum-based sources.

The table below summarizes key green chemistry metrics and their relevance to synthetic design.

| Metric | Description | Goal in Green Synthesis |

| Atom Economy (AE) | The ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants in the stoichiometric equation. | Maximize the incorporation of reactant atoms into the final product. |

| Reaction Mass Efficiency (RME) | The ratio of the mass of the isolated product to the total mass of reactants used. | Provide a more realistic measure of efficiency by incorporating chemical yield and stoichiometry. |

| E-Factor | The ratio of the mass of total waste generated to the mass of the product. | Minimize waste generation; a lower E-Factor is better. |

| Process Mass Intensity (PMI) | The ratio of the total mass of all materials (reactants, solvents, reagents, process water) used to the mass of the final product. | Provide a holistic view of the process efficiency, encouraging reduction in solvent and auxiliary material use. |

Multi-Step Synthetic Sequences and Retrosynthetic Analysis

Retrosynthetic analysis is a foundational technique for devising multi-step syntheses of complex target molecules like this compound. amazonaws.comyoutube.com The process involves mentally deconstructing the target molecule into simpler, commercially available precursors through a series of disconnections and functional group interconversions (FGIs). Each step in the reverse direction must correspond to a known and reliable forward reaction. amazonaws.comyoutube.com

A plausible retrosynthetic analysis for this compound could begin by disconnecting the phenolic hydroxyl group. A common method for phenol synthesis is the hydrolysis of an aryl ether or the conversion of an aryllithium or Grignard reagent followed by oxidation. A more direct route involves the demethylation of a dimethoxybenzene precursor or the hydrolysis of a haloanisole.

Considering the specific substitution pattern (fluoro at C3, methoxy at C2), a logical precursor is 2-bromo-3-fluoroanisole . The C-Br bond can be converted to a C-OH group. This precursor can be further disconnected via bromination of 3-fluoroanisole. 3-Fluoroanisole itself can be traced back to 3-fluorophenol or 3-fluoroaniline. This multi-step approach allows for the controlled introduction of functional groups to achieve the desired regiochemistry.

While the prompt specifies 2-bromo-4-fluoroanisole as an example intermediate, its substitution pattern (bromo at C2, fluoro at C4) makes it an impractical precursor for the direct synthesis of this compound. Converting this intermediate to the target molecule would require complex and low-yielding steps, such as halogen migration or a multi-step sequence to remove and re-introduce the functional groups at the correct positions.

A more synthetically viable intermediate is 2-bromo-3-fluoroanisole . manchesterorganics.comoakwoodchemical.com This compound possesses the correct arrangement of the fluoro and methoxy groups. A potential synthetic route starting from this key intermediate would involve a conversion of the bromo group into a hydroxyl group. This transformation could be achieved through several methods, including:

Metal-Halogen Exchange followed by Borylation and Oxidation: Reacting 2-bromo-3-fluoroanisole with an organolithium reagent (e.g., n-BuLi) at low temperature would generate an aryllithium species. Quenching this intermediate with a trialkyl borate, such as trimethyl borate, followed by acidic workup, would yield the corresponding 3-fluoro-2-methoxyphenylboronic acid . chemicalbook.comgoogle.comsigmaaldrich.com Subsequent oxidation of the boronic acid, typically with hydrogen peroxide under basic conditions, would furnish the target this compound.

Palladium-Catalyzed Hydroxylation: Modern cross-coupling methods allow for the direct conversion of aryl bromides to phenols using a palladium catalyst, a suitable ligand, and a hydroxide source like potassium hydroxide.

The synthesis of the key intermediate, 2-bromo-3-fluoroanisole, can be accomplished via a multi-step sequence starting from m-fluorobenzotrifluoride, involving nitration, bromination, reduction, deamination, and hydrolysis to 2-bromo-3-fluorobenzoic acid, which can then be converted to the target intermediate. google.com

Tandem reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer significant advantages in terms of efficiency and resource utilization. While a direct tandem acylation/hydride reduction on a phenol precursor to yield this compound is not a standard transformation, the principles can be applied to create derivatives.

A hypothetical strategy could involve the ortho-acylation of a suitable precursor like 3-fluorophenol. Classic methods for phenol acylation include the Friedel-Crafts acylation and the Fries rearrangement. ehu.esresearchgate.net More advanced, greener methods involve the direct oxidative acylation of phenols. researchgate.net For example, a palladium-catalyzed C-H functionalization can install an acyl group at the ortho position of a phenol. ehu.es

Following the acylation step, a subsequent reduction could be performed. If the goal is to introduce an alkyl chain, the acyl group (a ketone) can be reduced to a methylene group (-CH2-) via a Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H2NNH2, KOH) reduction. This two-step, one-pot sequence would constitute a tandem acylation/reduction.

A related advanced methodology involves the palladium-catalyzed dehydrogenation of ortho-acyl phenols to form flavonoids. nih.govorganic-chemistry.org This process proceeds via a remote hydride elimination from the β-C(sp3)-H bond of the acyl group, followed by cyclization with the phenolic hydroxyl. This demonstrates the synthetic utility of ortho-acyl phenols as versatile intermediates in complex molecule synthesis. nih.govorganic-chemistry.org

The synthesis of polysubstituted aromatic compounds like this compound is often complicated by challenges in controlling regioselectivity. researchgate.net During electrophilic aromatic substitution, the directing effects of existing substituents determine the position of the incoming group. In a precursor like fluoroanisole, both the fluorine and methoxy groups are ortho, para-directors. chemistrytalk.orgvanderbilt.edulibretexts.org

Methoxy Group (-OCH3): A strongly activating, ortho, para-directing group due to its ability to donate electron density via resonance.

Fluoro Group (-F): A deactivating group due to its strong inductive electron withdrawal, but it is still ortho, para-directing because of resonance donation from its lone pairs.

When attempting to functionalize a precursor like 3-fluoroanisole via electrophilic substitution (e.g., bromination), the reaction could yield a mixture of isomers, as both substituents direct to multiple positions. This leads to low yields of the desired regioisomer and creates significant purification challenges.

To overcome these issues, Directed ortho Metalation (DoM) is a powerful strategy. wikipedia.orgorganic-chemistry.orgbaranlab.orgchem-station.comunblog.fr In this technique, a directing metalation group (DMG) coordinates to an organolithium reagent, which then deprotonates the nearest ortho position with high selectivity. The methoxy group is an effective DMG. wikipedia.orgunblog.fr By treating 3-fluoroanisole with a strong base like n-butyllithium, deprotonation would occur selectively at the C2 position, directed by the methoxy group (if it were at C1) or at the position between the two groups, depending on their relative directing strengths. For 3-fluoroanisole, metalation would likely occur ortho to the fluorine, which is more acidifying. To achieve the desired 3-fluoro-2-methoxy pattern, a more robust strategy would be to start with 3-fluoroanisole, perform DoM to introduce a functional group at the C2 position, and then elaborate that into the desired phenol. This method bypasses the poor regioselectivity of electrophilic substitution and ensures high purity of the key intermediates.

Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues of this compound requires versatile strategies that can accommodate various aryl substitutions. The nature of these substituents—whether they are electron-donating or electron-withdrawing—profoundly impacts the choice of synthetic methodology.

For instance, the introduction of additional electron-withdrawing groups (e.g., -NO2, -CN) onto the aromatic ring can activate it for nucleophilic aromatic substitution (SNAr) reactions. This allows for the displacement of a leaving group, such as a halide, by a nucleophile. This strategy is particularly effective in fluorinated aromatic compounds, as fluorine can act as a good leaving group in activated systems.

Conversely, the presence of electron-donating groups facilitates electrophilic aromatic substitution , although with the regioselectivity challenges mentioned previously.

A highly versatile method for creating analogues with diverse aryl substitutions is through the use of organometallic cross-coupling reactions, particularly the Suzuki-Miyaura coupling . This involves the reaction of an arylboronic acid or ester with an aryl halide, catalyzed by a palladium complex. The synthesis of key building blocks like 3-fluoro-2-methoxyphenylboronic acid allows for its coupling with a wide array of substituted aryl halides to generate a library of biphenyl derivatives. lookchem.com Similarly, converting this compound into its triflate derivative would enable it to act as the electrophilic partner in a Suzuki coupling with various arylboronic acids.

The impact of different substituents on the synthetic route is summarized below:

| Substituent Type | Example | Impact on Reactivity | Preferred Synthetic Routes |

| Electron-Withdrawing | -NO2, -CN, -C(O)R | Deactivates ring for EAS; Activates for SNAr | Nucleophilic Aromatic Substitution (SNAr), Cross-coupling reactions |

| Electron-Donating | -NH2, -OR, -Alkyl | Activates ring for EAS | Electrophilic Aromatic Substitution (EAS) (with potential regioselectivity issues), Directed ortho Metalation (DoM) |

| Halogens | -Br, -I, -OTf | Deactivates for EAS but still o,p-directing; Excellent handles for cross-coupling | Suzuki, Heck, Sonogashira, Buchwald-Hartwig cross-coupling reactions |

These advanced synthetic strategies provide a robust toolbox for the targeted synthesis of this compound and a diverse range of its analogues, enabling further exploration of their chemical and biological properties.

Preparation of Complex Molecular Scaffolds Incorporating the this compound Moiety (e.g., Pyrazoline Derivatives)

The integration of the this compound core into more complex heterocyclic systems, such as pyrazolines, represents a significant area of synthetic exploration. Pyrazolines are five-membered nitrogen-containing heterocycles known for a wide array of biological activities. The synthesis of pyrazoline derivatives bearing the this compound moiety typically proceeds through a multi-step sequence, commencing with the formation of a chalcone intermediate.

A proposed synthetic route begins with the acylation of this compound to generate a key acetophenone intermediate. This transformation can be achieved via a Friedel-Crafts acylation or a Fries rearrangement of the corresponding acetate ester. The resulting acetophenone, possessing the core structure of this compound, is then subjected to a Claisen-Schmidt condensation with a suitable aromatic aldehyde. This base-catalyzed reaction yields an α,β-unsaturated ketone, commonly known as a chalcone. derpharmachemica.comorientjchem.org

Table 1: Proposed Synthetic Route for Pyrazoline Derivatives of this compound

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

|---|

Synthesis of Deuterated Analogs for Mechanistic Studies

The synthesis of isotopically labeled compounds, particularly deuterated analogs, is a crucial tool for investigating reaction mechanisms, metabolic pathways, and pharmacokinetic properties. For this compound, deuteration can be targeted at several positions, including the aromatic ring, the phenolic hydroxyl group, and the methoxy group.

Ring Deuteration: The aromatic protons of this compound can be exchanged for deuterium via electrophilic aromatic substitution. This is commonly achieved using a strong deuterium acid catalyst, such as deuterated sulfuric acid (D₂SO₄) or by employing heterogeneous catalysts like platinum on carbon (Pt/C) in the presence of deuterium oxide (D₂O). nih.gov The regioselectivity of this exchange is governed by the directing effects of the hydroxyl and methoxy substituents, which are both ortho-, para-directing groups. Given the existing substitution pattern, deuteration is expected to occur at the positions ortho and para to the powerful activating hydroxyl group.

Hydroxyl Group Deuteration: The proton of the phenolic hydroxyl group is readily exchangeable with deuterium. This can be simply accomplished by dissolving this compound in a deuterated solvent such as methanol-d₄ (CD₃OD) or deuterium oxide (D₂O), leading to rapid H/D exchange.

Methoxy Group Deuteration: Introducing deuterium into the methoxy group to form a -OCD₃ moiety requires a more involved synthetic approach. A common strategy is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This would involve the demethylation of this compound to the corresponding catechol (3-fluorobenzene-1,2-diol), followed by selective mono-methylation of one hydroxyl group. The remaining hydroxyl group can then be alkylated using a deuterated methylating agent, such as deuterated methyl iodide (CD₃I). chemicalbook.combloomtechz.comguidechem.com The synthesis of CD₃I itself is typically achieved from deuterated methanol (CD₃OD). bloomtechz.com

Table 2: Methods for the Synthesis of Deuterated this compound Analogs

| Deuteration Site | Method | Reagents and Conditions | Expected Product |

|---|---|---|---|

| Aromatic Ring | Acid-Catalyzed H/D Exchange | D₂SO₄, D₂O, heat | Ring-deuterated this compound |

| Hydroxyl Group | H/D Exchange | D₂O or CD₃OD, RT | This compound-d₁ (O-D) |

Iii. Spectroscopic and Computational Investigations of 3 Fluoro 2 Methoxyphenol

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for confirming the molecular structure of 3-Fluoro-2-methoxyphenol. Each method probes different aspects of the molecule's constitution, from vibrational modes of chemical bonds to the electronic environment of individual atoms.

FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The spectrum of this compound is expected to exhibit several characteristic absorption bands.

The most prominent feature would be a broad absorption peak corresponding to the O-H stretching vibration of the phenolic hydroxyl group, typically observed in the 3600-3200 cm⁻¹ region. azooptics.comresearchgate.net The broadness of this peak is due to intermolecular hydrogen bonding. Aromatic C-H stretching vibrations are anticipated to appear as a series of weaker bands around 3100-3000 cm⁻¹. The aliphatic C-H stretching from the methoxy (B1213986) (-OCH₃) group would produce sharp peaks in the 3000-2850 cm⁻¹ range.

The "fingerprint region" (below 1600 cm⁻¹) contains a wealth of structural information. Aromatic C=C stretching vibrations are expected to cause sharp peaks between 1600 cm⁻¹ and 1450 cm⁻¹. Strong absorptions corresponding to the C-O stretching of the ether and phenol (B47542) groups would be visible in the 1260-1000 cm⁻¹ range. Furthermore, a distinct peak representing the C-F stretching vibration is predicted to be in the 1250-1100 cm⁻¹ region. researchgate.net

Table 1: Predicted FTIR Spectral Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity/Shape |

|---|---|---|

| O-H Stretch (Phenolic) | 3600 - 3200 | Broad, Strong |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium, Sharp |

| C-H Stretch (Aliphatic, -OCH₃) | 3000 - 2850 | Medium, Sharp |

| C=C Stretch (Aromatic Ring) | 1600 - 1450 | Medium to Strong, Sharp |

| C-O Stretch (Aryl Ether & Phenol) | 1260 - 1000 | Strong |

| C-F Stretch | 1250 - 1100 | Strong |

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei in a magnetic field.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the hydroxyl, methoxy, and aromatic protons. The phenolic -OH proton would likely appear as a broad singlet between δ 4.0-7.0 ppm, with its exact position being concentration and solvent-dependent. libretexts.org The methoxy group (-OCH₃) protons would yield a sharp singlet at approximately δ 3.8-3.9 ppm. The three aromatic protons will appear in the δ 6.5-7.5 ppm region, with their chemical shifts and splitting patterns (multiplicities) influenced by the electron-donating hydroxyl and methoxy groups and the electron-withdrawing fluorine atom. The fluorine atom will also introduce complex splitting through ¹H-¹⁹F coupling.

¹³C NMR: The carbon NMR spectrum will display seven unique signals, one for each carbon atom in the molecule. The chemical shift of the methoxy carbon is typically found around δ 55-62 ppm. researchgate.netresearchgate.net The aromatic carbons will resonate in the δ 110-160 ppm range. The carbons directly bonded to the electronegative oxygen and fluorine atoms (C1, C2, and C3) will be the most deshielded and appear further downfield. Specifically, the carbon attached to fluorine (C3) will exhibit a large coupling constant (¹JCF), appearing as a doublet. Other carbons in the ring will also show smaller couplings to fluorine (²JCF, ³JCF). mdpi.com

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR Predictions | ||

|---|---|---|

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -OH | 4.0 - 7.0 | Broad Singlet |

| -OCH₃ | 3.8 - 3.9 | Singlet |

| Aromatic H's | 6.5 - 7.5 | Multiplets (due to H-H and H-F coupling) |

| ¹³C NMR Predictions | |

|---|---|

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| -OCH₃ | 55 - 62 |

| Aromatic C's | 110 - 160 |

UV-Vis spectroscopy measures the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. Phenols typically exhibit characteristic absorptions in the ultraviolet region. For phenol itself, a primary absorption band (π→π* transition) appears around 275 nm. chemicalbook.com The presence of substituents on the benzene (B151609) ring alters the position and intensity of these absorption maxima (λmax). Both the hydroxyl (-OH) and methoxy (-OCH₃) groups are auxochromes, which generally shift the absorption to longer wavelengths (a bathochromic or red shift). Therefore, this compound is expected to have a primary absorption maximum slightly above 275 nm, likely in the 280-290 nm range, similar to related methoxyphenols. sielc.com

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₇H₇FO₂), the exact molecular weight is 142.04 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak ([M]⁺) would be expected at m/z = 142.

The fragmentation pattern provides valuable structural clues. Phenols and aryl ethers exhibit characteristic fragmentation pathways. libretexts.orgslideshare.net A common fragmentation for methoxybenzene (anisole) derivatives is the loss of a methyl radical (•CH₃, 15 mass units) to form a stable ion, which in this case would appear at m/z = 127. iaea.orgchegg.comnist.gov Another likely fragmentation is the loss of a formyl radical (•CHO, 29 mass units) or carbon monoxide (CO, 28 mass units), which is characteristic of phenols, leading to peaks at m/z = 113 and m/z = 114, respectively. youtube.comdocbrown.info

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Identity of Fragment | Fragment Lost |

|---|---|---|

| 142 | [C₇H₇FO₂]⁺ (Molecular Ion) | - |

| 127 | [M - CH₃]⁺ | •CH₃ |

| 114 | [M - CO]⁺ | CO |

| 113 | [M - CHO]⁺ | •CHO |

Quantum Chemical Studies and Density Functional Theory (DFT) Applications

Quantum chemical calculations, especially those using Density Functional Theory (DFT), are essential for predicting and understanding the molecular properties of compounds where experimental data is scarce. These methods can accurately model molecular geometry, vibrational frequencies, and electronic properties.

DFT calculations are widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. arxiv.orgdftk.org For this compound, a key structural feature is the potential for intramolecular hydrogen bonding between the hydrogen of the hydroxyl group and the oxygen of the adjacent methoxy group, similar to what is observed in its parent compound, guaiacol (B22219) (2-methoxyphenol). researchgate.netfigshare.com

Using a common functional like B3LYP with a basis set such as 6-311G(d,p), computational models can predict key geometric parameters, including bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net The calculations would likely show a planar or near-planar arrangement of the benzene ring. The C-O bond lengths of the phenol and ether groups, as well as the C-F bond length, would be calculated with high accuracy. The dihedral angle involving the C2-C1-O-H atoms would indicate the orientation of the hydroxyl group, while the C1-C2-O-CH₃ dihedral angle would describe the orientation of the methoxy group, confirming the presence and strength of the intramolecular hydrogen bond. nih.gov

Table 4: Representative DFT-Calculated Geometrical Parameters (Predicted)

| Parameter | Description | Predicted Value (Based on Analogs) |

|---|---|---|

| r(C-F) | Carbon-Fluorine Bond Length | ~1.35 Å |

| r(C-O)phenol | Carbon-Oxygen (Phenol) Bond Length | ~1.36 Å |

| r(C-O)ether | Carbon-Oxygen (Ether) Bond Length | ~1.37 Å |

| r(O-H) | Oxygen-Hydrogen Bond Length | ~0.97 Å |

| ∠(C-C-C) | Aromatic Ring Bond Angle | ~120° |

| ∠(C-O-H) | Phenolic Bond Angle | ~109° |

Prediction of Spectroscopic Parameters (Vibrational Frequencies, Chemical Shifts)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, offering insights that complement and help interpret experimental data. Methods such as Density Functional Theory (DFT), particularly with functionals like B3LYP, are widely used to calculate these parameters. ijaemr.com

Vibrational Frequencies: Theoretical vibrational frequencies for this compound can be calculated to predict its infrared (IR) and Raman spectra. These calculations determine the normal modes of vibration, which correspond to specific molecular motions such as stretching, bending, and torsion of bonds. For instance, key vibrational modes for this molecule would include the O–H stretch of the hydroxyl group, aromatic C–H stretches, C–O stretches for both the ether and phenol groups, and C=C ring stretches. ijaemr.com

The calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of finite basis sets. To improve accuracy, these theoretical frequencies are commonly multiplied by a scaling factor, which typically brings them into closer agreement with experimental findings. ijaemr.comnih.gov A comparison between calculated and experimental spectra aids in the definitive assignment of vibrational bands observed in the laboratory. researchgate.net

| Vibrational Mode (Example for Phenol) | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| O–H Stretching | ~3877 | 3657 |

| Aromatic C–H Stretching | 3100 - 3200 | 3000 - 3100 |

| C=C Ring Stretching | 1400 - 1650 | 1450 - 1620 |

| O–H In-plane Bending | ~1193 | 1177 |

| C–O Stretching | ~1260 | 1224 |

Note: Data in this table is illustrative for the parent compound, phenol, to demonstrate the type of analysis performed. ijaemr.com A similar analysis would be conducted for this compound.

Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts are another critical parameter that can be predicted computationally. nih.gov For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would be of interest. Quantum chemical calculations, often employing the Gauge-Independent Atomic Orbital (GIAO) method, can determine the isotropic magnetic shielding constants for each nucleus. nsf.gov These absolute shielding values are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C.

Predicting ¹⁹F NMR chemical shifts can be particularly valuable due to their high sensitivity to the local electronic environment. nsf.govnih.gov Computational models help in assigning signals and understanding how substituents influence the electronic structure and, consequently, the chemical shifts. nih.govmdpi.com

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. taylorandfrancis.com The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com

The HOMO is the outermost orbital containing electrons and acts as an electron donor, relating to the molecule's nucleophilicity or ionization potential. taylorandfrancis.comirjweb.com Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, relating to the molecule's electrophilicity or electron affinity. irjweb.comlibretexts.org

The energy difference between these two orbitals is known as the HOMO-LUMO gap (ΔE = E_LUMO - E_HOMO). This gap is a crucial descriptor of molecular stability and reactivity. youtube.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net A small gap indicates that the molecule is more polarizable and more reactive. irjweb.com These energy values and the resulting gap are typically calculated using DFT methods. irjweb.com

| Parameter | Description | Significance |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate an electron. |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron. |

| ΔE (HOMO-LUMO Gap) | E_LUMO - E_HOMO | Correlates with chemical reactivity and kinetic stability. A larger gap implies greater stability. researchgate.net |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. uni-muenchen.de The MEP map illustrates the electrostatic potential on the electron density surface, providing a guide to the molecule's reactivity towards charged species. uni-muenchen.dewolfram.com

The map is color-coded to represent different potential regions:

Red: Regions of most negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack. researchgate.net

Blue: Regions of most positive electrostatic potential, which are electron-poor and are susceptible to nucleophilic attack. researchgate.net

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, the MEP map would likely show regions of strong negative potential (red) around the oxygen atoms of the hydroxyl and methoxy groups due to their high electronegativity and lone pairs of electrons. A region of strong positive potential (blue) would be expected around the acidic hydrogen of the hydroxyl group. The fluorine atom would also contribute to a region of negative potential. This information helps predict sites for intermolecular interactions, such as hydrogen bonding. nih.gov

In addition to MEP, charge distribution analysis, such as Mulliken population analysis, provides quantitative partial charges for each atom in the molecule. karazin.ua This analysis complements the MEP map by assigning numerical values to the charge distribution, further clarifying the electronic landscape of the molecule.

Tautomeric Stability Analysis (e.g., Enol-Keto Forms)

Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. libretexts.org For phenols, the relevant equilibrium is keto-enol tautomerism. The phenol structure represents the "enol" form (containing a hydroxyl group attached to a double bond within the aromatic ring). The corresponding "keto" tautomers would be non-aromatic cyclohexadienone structures. libretexts.org

For this compound, as with virtually all simple phenols, the enol form is overwhelmingly more stable than any potential keto tautomers. youtube.com The principal driving force for this stability is the preservation of aromaticity in the enol form. The aromatic sextet provides a significant resonance stabilization energy (approximately 36 kcal/mol for benzene) that would be lost upon conversion to a non-aromatic keto form. libretexts.org

While the equilibrium lies heavily on the enol side, computational methods can be used to quantify this stability. By calculating the Gibbs free energy of both the enol and various possible keto tautomers, the energy difference can be determined, confirming the high stability of the aromatic phenol structure. libretexts.org

Thermodynamic Property Calculations

Computational chemistry allows for the theoretical calculation of key thermodynamic properties of molecules. Using statistical mechanics based on the results of vibrational frequency calculations, properties such as standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and standard entropy (S°) can be estimated for this compound.

These calculated properties are valuable for predicting the stability and reactivity of the compound under various conditions. For example, the Gibbs free energy of formation indicates the thermodynamic stability of the molecule with respect to its constituent elements, while entropy values provide insight into the molecule's degree of disorder.

| Thermodynamic Property | Symbol | Description |

| Standard Enthalpy of Formation | ΔHf° | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. |

| Standard Gibbs Free Energy of Formation | ΔGf° | The change in Gibbs free energy for the formation of one mole of the compound from its elements, indicating thermodynamic stability. |

| Standard Molar Entropy | S° | A measure of the randomness or disorder of the molecule at a standard state. |

| Heat Capacity | Cv | The amount of heat required to raise the temperature of the substance by one degree at constant volume. |

Note: This table describes the thermodynamic properties that can be calculated computationally.

Crystallographic Analysis of this compound and its Co-crystals

Single-Crystal X-ray Diffraction

Single-Crystal X-ray Diffraction (SCXRD) is the most powerful and unambiguous technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rigaku.comcarleton.edu If a suitable single crystal of this compound can be grown, SCXRD analysis would provide a wealth of structural information.

The experiment involves irradiating the crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. carleton.edu This analysis yields the fundamental building block of the crystal, the unit cell, which is defined by its dimensions (lattice parameters a, b, c) and angles (α, β, γ). It also reveals the crystal system and the symmetry of the crystal, described by its space group. researchgate.net

Most importantly, SCXRD provides the precise coordinates of each atom within the unit cell. From these coordinates, exact intramolecular parameters such as bond lengths, bond angles, and torsion angles can be determined. carleton.edu This would confirm the planar structure of the benzene ring and the specific conformation of the methoxy and hydroxyl groups. Furthermore, the analysis reveals intermolecular interactions, such as hydrogen bonding (e.g., between the hydroxyl group of one molecule and an oxygen or fluorine atom of a neighboring molecule) and other non-covalent interactions that govern how the molecules pack together in the solid state. nih.gov

| Parameter | Description |

| Chemical Formula | The elemental composition of the molecule (C₇H₇FO₂). |

| Formula Weight | The molar mass of the compound. |

| Crystal System | The symmetry class of the crystal lattice (e.g., Monoclinic, Orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | a, b, c (lengths in Å) and α, β, γ (angles in °). |

| Volume (V) | The volume of the unit cell (in ų). |

| Z | The number of molecules per unit cell. |

| Calculated Density (ρ) | The density of the crystal calculated from the formula weight and unit cell volume. |

Note: This table presents the typical crystallographic data obtained from a single-crystal X-ray diffraction experiment.

Analysis of Intermolecular and Intramolecular Interactions

The molecular structure of this compound, featuring a hydroxyl group, a methoxy group, and a fluorine atom on a benzene ring, allows for a variety of intermolecular and intramolecular interactions. These non-covalent forces are crucial in determining the physical properties and the arrangement of molecules in a crystalline lattice. The primary interactions expected include hydrogen bonding and C-H···π interactions.

Hydrogen Bonding:

The hydroxyl group is a potent hydrogen bond donor, while the oxygen atoms of the hydroxyl and methoxy groups, along with the fluorine atom, can act as hydrogen bond acceptors.

Intramolecular Hydrogen Bonding: In molecules like 2-methoxyphenol (guaiacol), an intramolecular hydrogen bond can form between the hydroxyl hydrogen and the methoxy oxygen, creating a five-membered ring. However, the presence of a fluorine atom at the 3-position in this compound could influence the conformation of the methoxy group and the strength of this intramolecular bond. Computational studies on related fluorinated phenols have shown that fluorination can enhance the hydrogen bond donor capacity of the phenolic hydroxyl group. brighton.ac.uk

Intermolecular Hydrogen Bonding: In the solid state, it is highly probable that intermolecular hydrogen bonds of the O-H···O type would be a dominant feature, leading to the formation of chains or cyclic motifs. rsc.org Studies on various phenols demonstrate that the electronic properties of substituents significantly impact the geometry of the phenolic hydroxyl group and its hydrogen bonding patterns. rsc.org The fluorine atom, being highly electronegative, could also participate as a hydrogen bond acceptor (O-H···F), although such bonds are generally considered weaker than conventional O-H···O bonds. rsc.org The interplay between the formation of strong intermolecular O-H···O bonds and potentially weaker intramolecular O-H···O or intermolecular O-H···F bonds will be a key determinant of the final crystal structure.

C-H···π Interactions:

The following table summarizes the potential intermolecular and intramolecular interactions in this compound, based on the analysis of analogous compounds.

| Interaction Type | Donor | Acceptor | Nature |

| Hydrogen Bonding | |||

| O-H···O | Hydroxyl (-OH) | Hydroxyl (-OH) or Methoxy (-OCH₃) | Intermolecular or Intramolecular |

| O-H···F | Hydroxyl (-OH) | Fluorine (-F) | Intermolecular |

| C-H···O | Aromatic C-H or Methyl C-H | Hydroxyl (-OH) or Methoxy (-OCH₃) | Intermolecular |

| C-H···π Interactions | |||

| C-H···π | Aromatic C-H or Methyl C-H | Aromatic Ring (π-system) | Intermolecular |

Crystal Packing and Network Structures

The arrangement of molecules in a crystal, or crystal packing, is the result of a complex interplay of the various intermolecular forces. acs.org For substituted phenols, the crystal packing is often dictated by the formation of robust hydrogen-bonded networks. rsc.orgmq.edu.au

In the case of this compound, it is expected that the strong O-H···O hydrogen bonds would direct the primary supramolecular assembly, likely forming chains or dimers. The specific geometry of these primary structures would be influenced by the steric and electronic effects of the fluoro and methoxy substituents.

The table below outlines the probable structural motifs and networks in the crystal structure of this compound, extrapolated from studies on related molecules.

| Structural Level | Dominant Interactions | Potential Motifs/Networks |

| Primary Assembly | O-H···O Hydrogen Bonds | Chains, Dimers, or other cyclic motifs |

| Secondary Assembly | C-H···O Hydrogen Bonds, C-H···π Interactions | Linking of primary motifs into layers or 3D frameworks |

| Overall Packing | Van der Waals forces, π-π stacking | Efficient space-filling, minimization of empty space |

Iv. Chemical Reactivity and Reaction Mechanisms of 3 Fluoro 2 Methoxyphenol

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, proceeding through a two-step mechanism involving the attack of an electrophile on the electron-rich aromatic ring to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com The rate and regioselectivity of this reaction on a substituted benzene ring are profoundly influenced by the electronic properties of the existing substituents. masterorganicchemistry.comlibretexts.org

In 3-Fluoro-2-methoxyphenol, the aromatic ring is substituted with a hydroxyl (-OH) group, a methoxy (B1213986) (-OCH₃) group, and a fluorine (-F) atom. The directing effects of these groups determine the position of substitution for an incoming electrophile.

Hydroxyl (-OH) Group: This is a strongly activating group and an ortho, para-director. It donates electron density to the ring through a strong positive resonance effect (+R), which greatly outweighs its electron-withdrawing inductive effect (-I). libretexts.orgorganicchemistrytutor.com

Methoxy (-OCH₃) Group: Similar to the hydroxyl group, the methoxy group is also an activating, ortho, para-director due to its +R effect. organicchemistrytutor.comyoutube.com

Considering the positions on the ring:

C4: para to the -OCH₃ group and meta to the -OH and -F groups.

C5: meta to the -OCH₃ and -F groups, and para to the -OH group.

C6: ortho to the -OH group and meta to the -OCH₃ and -F groups.

The powerful activating and directing effects of the hydroxyl and methoxy groups converge to significantly increase the electron density at the C5 and C6 positions. Therefore, electrophilic substitution is strongly favored at the positions para and ortho to the hydroxyl group (C5 and C6, respectively). Steric hindrance from the adjacent methoxy group might slightly disfavor substitution at the C1 position if it were available. The primary sites for electrophilic attack are predicted to be the C5 and C6 positions.

| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Effect |

|---|---|---|---|---|

| -OH | C2 | +R >> -I | Strongly Activating | Ortho, Para |

| -OCH₃ | C3 | +R > -I | Activating | Ortho, Para |

| -F | C1 | -I > +R | Deactivating | Ortho, Para |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) is the mirror opposite of electrophilic substitution, where the aromatic ring is attacked by a nucleophile. masterorganicchemistry.com This reaction is generally unfavorable for electron-rich aromatic systems like phenols and anisoles. The SₙAr mechanism requires two key features on the aromatic substrate:

A good leaving group (such as a halide).

The presence of strong electron-withdrawing groups (like -NO₂, -CN, -CF₃) positioned ortho or para to the leaving group. libretexts.org These groups are necessary to delocalize and stabilize the negative charge of the intermediate Meisenheimer complex that forms during the reaction. libretexts.org

In this compound, the fluorine atom can potentially act as a leaving group. In SₙAr reactions, fluoride (B91410) is often a surprisingly good leaving group, not because the C-F bond is weak (it is very strong), but because the rate-determining step is the initial attack by the nucleophile. masterorganicchemistry.comlibretexts.org The high electronegativity of fluorine enhances the electrophilicity of the carbon atom to which it is attached, facilitating this attack. masterorganicchemistry.comyoutube.com

However, the this compound ring is substituted with strongly electron-donating hydroxyl and methoxy groups. These groups increase the electron density of the ring, making it nucleophilic rather than electrophilic and thus highly deactivated towards nucleophilic attack. masterorganicchemistry.com Furthermore, there are no electron-withdrawing groups to stabilize the anionic intermediate. Consequently, this compound is a very poor substrate for the SₙAr mechanism, and such reactions are not expected to occur under typical conditions.

Alkylation and Acylation Reactions

Friedel-Crafts alkylation and acylation are classic electrophilic aromatic substitution reactions used to form new carbon-carbon bonds with an aromatic ring. masterorganicchemistry.com These reactions typically employ an alkyl halide or acyl halide and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). masterorganicchemistry.combyjus.com

Despite being a form of EAS, applying the Friedel-Crafts reaction to this compound is highly problematic due to the presence of the phenolic hydroxyl group. Phenols and anilines are generally poor substrates for Friedel-Crafts reactions for several reasons: libretexts.orgquora.com

Catalyst Complexation: The lone pairs of electrons on the oxygen atom of the hydroxyl group readily coordinate with the Lewis acid catalyst (e.g., AlCl₃).

Ring Deactivation: This coordination forms a complex that places a positive charge on the oxygen atom. This complex acts as a strong electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic attack. byjus.comlibretexts.org

Competing Reactions: The hydroxyl group itself can be acylated or alkylated in competition with the desired ring substitution. quora.com

Due to the strong deactivation caused by the complexation between the hydroxyl group of this compound and the Lewis acid catalyst, Friedel-Crafts alkylation and acylation reactions are not expected to be successful.

Oxidation and Reduction Pathways

This compound, as a derivative of guaiacol (B22219) (2-methoxyphenol), is a potential substrate for various enzymatic transformations. A key metabolic pathway for guaiacol and its derivatives is O-demethylation, often catalyzed by cytochrome P450 monooxygenases. acs.orgnih.gov The GcoAB enzyme system, found in certain bacteria, is a two-component P450 system that efficiently demethylates guaiacol to produce catechol and formaldehyde. nih.govnih.gov

The mechanism proceeds via hydroxylation of the methyl group of the methoxy substituent. acs.orgnsf.gov The P450 enzyme's active species (Compound I) abstracts a hydrogen atom from the methyl group, followed by an "oxygen rebound" step to form a hemiacetal intermediate. nsf.gov This intermediate is unstable and spontaneously collapses to yield the demethylated phenol (B47542) (a catechol derivative) and formaldehyde. acs.org It is plausible that this compound could be processed by similar enzyme systems, leading to the formation of 3-fluorocatechol.

Additionally, enzymes such as laccases and peroxidases are known to catalyze the oxidative coupling of phenolic compounds. nih.gov These enzymes can transform chlorophenols and could potentially act on fluorophenols, leading to the formation of oligomers or benzoquinones. nih.govmdpi.com Another studied biotransformation is the direct hydroxylation of the aromatic ring. For example, E. coli expressing 4-hydroxyphenylacetate (B1229458) 3-hydroxylase can convert 4-fluorophenol (B42351) into 4-fluorocatechol. researchgate.netnih.gov

| Enzyme System | Reaction Type | Potential Product |

|---|---|---|

| Cytochrome P450 (e.g., GcoAB) | O-Demethylation | 3-Fluorocatechol |

| Hydroxylases | Aromatic Hydroxylation | Fluorohydroxycatechol derivative |

| Laccases/Peroxidases | Oxidative Coupling | Oligomers or Benzoquinone derivatives |

Heme-containing enzymes and their mimics can catalyze the dehalogenation of halophenols. The microperoxidase-8/hydrogen peroxide (MP-8/H₂O₂) system has been studied for its ability to dehalogenate fluorophenols. Research has shown that this system can catalyze the dehalogenation of 4-fluorophenol and 2-fluorophenol (B130384), but not 3-fluorophenol (B1196323).

In alcoholic solvents like methanol, 2-fluorophenol is converted to 2-methoxyphenol. However, 3-fluorophenol was found to be unreactive under the same conditions. This substrate specificity suggests that the position of the fluorine atom on the phenolic ring is critical for the dehalogenation reaction to occur. Given that this compound features a fluorine atom at the 3-position, it is predicted that this compound would be resistant to dehalogenation by the MP-8/H₂O₂ system, similar to the observed lack of reactivity for 3-fluorophenol.

More recent studies using artificial metalloenzymes have shown the ability to catalyze the oxidative dehalogenation of various halophenols, including 4-fluorophenol, which is converted to 1,4-benzoquinone. mdpi.comnih.gov The catalytic mechanism is proposed to involve two consecutive one-electron oxidations of the phenol to form a phenoxy radical and then a cationic intermediate, which reacts with water to yield the quinone. The applicability of such systems to 3-substituted fluorophenols remains an area for further investigation.

Formation of Coordination Complexes and Ligand Properties

This compound possesses functional groups that enable it to act as a ligand in coordination chemistry. The oxygen atoms of both the hydroxyl and methoxy groups have lone pairs of electrons that can be donated to a metal center.

The molecule can act as a bidentate ligand, coordinating to a metal ion through both the phenolic oxygen (after deprotonation) and the methoxy oxygen. This would form a stable five-membered chelate ring, a common and favored structure in coordination chemistry. The deprotonated hydroxyl group would form a strong covalent bond with the metal, while the methoxy group would form a dative bond.

As a ligand, 3-fluoro-2-methoxyphenolate (the deprotonated form) would be classified as a "hard" donor due to the high electronegativity of the oxygen atoms. According to Hard and Soft Acids and Bases (HSAB) theory, it would preferentially coordinate with hard metal ions, such as Fe(III), Cr(III), and Co(III), as well as alkali earth and rare-earth metals. researchgate.net The presence of the fluorine atom could influence the electronic properties of the ligand and the resulting metal complex through its inductive effect, potentially affecting the stability and reactivity of the complex. fu-berlin.de

V. Applications in Medicinal Chemistry and Pharmaceutical Development

3-Fluoro-2-methoxyphenol as a Synthetic Intermediate for Bioactive Compounds

This compound serves as a key synthetic intermediate in the construction of more complex, biologically active molecules. The phenol (B47542), methoxy (B1213986), and fluoro groups each offer reactive sites for chemical modification, enabling its incorporation into a diverse range of molecular architectures. Medicinal chemists utilize such building blocks to assemble novel compounds designed to interact with specific biological targets. nih.gov

For example, fluorinated and methoxylated phenol derivatives are fundamental components in the synthesis of multi-ring heterocyclic compounds. Synthetic strategies often involve nucleophilic aromatic substitution or etherification reactions, where the phenolic oxygen acts as a nucleophile. One such synthesis involved the reaction of 3-methoxyphenol (B1666288) with 2,5-difluoro-4-bromonitrobenzene to create a diaryl ether, which served as a precursor for a complex pyrazolinone derivative with herbicidal activity. nih.gov This illustrates how the core structure of a substituted phenol can be integrated into a larger, more elaborate molecule. The strategic placement of the fluorine and methoxy groups on the phenol ring in this compound provides a pre-organized template for building molecules with specific three-dimensional conformations and electronic properties essential for pharmacological activity.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-Activity Relationship (SAR) studies are crucial for optimizing a lead compound's potency, selectivity, and pharmacokinetic profile. For analogs of this compound, SAR analyses focus on understanding how modifications to the core structure affect its interaction with biological targets.

The introduction of fluorine and methoxy groups into a phenolic scaffold has profound and well-documented effects on biological activity. researchgate.net These substitutions are a cornerstone of modern medicinal chemistry, used to modulate a molecule's properties in a predictable manner.

Fluorine Substitution: The presence of a fluorine atom can significantly enhance a molecule's drug-like properties. nih.gov Key impacts include:

Metabolic Stability: Fluorine can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes. Replacing a hydrogen atom with fluorine at a metabolically vulnerable position can increase the compound's half-life and bioavailability. tandfonline.commdpi.com

Binding Affinity: As the most electronegative element, fluorine can form favorable electrostatic and hydrogen bond interactions with amino acid residues in a protein's active site, thereby increasing binding affinity and potency. researchgate.netresearchgate.net

Physicochemical Properties: Fluorination can lower the pKa of nearby functional groups and increase lipophilicity, which can improve a compound's ability to cross cellular membranes. tandfonline.comresearchgate.net

Methoxy Substitution: The methoxy group also plays a critical role in determining biological effects. nih.gov

Antioxidant Activity: Phenolic compounds are known for their antioxidant properties, and the presence of an electron-donating methoxy group can enhance this activity. nih.gov The position of the methoxy group relative to the hydroxyl group is critical for this effect.

Electronic Effects: The methoxy group donates electron density to the aromatic ring, which can influence the molecule's reactivity and its ability to interact with biological targets. mdpi.com

The specific ortho- and meta-positioning of the methoxy and fluoro groups in this compound creates a unique electronic and steric profile that medicinal chemists can exploit when designing new bioactive compounds.

The principles of SAR are actively applied to design novel therapeutics based on scaffolds like this compound. By understanding the contributions of the fluoro and methoxy groups, chemists can rationally design molecules with improved efficacy and selectivity.

A prominent example is in the development of anti-inflammatory drugs. The 2-methoxyphenol moiety is found in compounds studied for their anti-inflammatory and antioxidant activities. josai.ac.jpresearchgate.net Building upon this, the introduction of a fluorine atom can enhance potency and metabolic stability. This strategy was successfully employed in the development of novel kinase inhibitors, where a fluorinated polyphenol derivative demonstrated improved bioavailability and activity in animal models of neuroinflammation. nih.gov The design process involves synthesizing a library of analogs where the position and nature of substituents are systematically varied to identify the optimal arrangement for biological activity.

The table below illustrates a hypothetical SAR study for a series of analogs based on a 2-methoxyphenol core, showing how substitutions could influence biological activity.

| Compound | R1 Substitution | R2 Substitution | Observed Biological Activity (Relative) | Rationale |

|---|---|---|---|---|

| Analog 1 | H | H | + | Baseline activity of the 2-methoxyphenol core. |

| Analog 2 | 3-Fluoro | H | ++ | Fluorine may enhance binding affinity and/or metabolic stability. |

| Analog 3 | H | 5-Chloro | ++ | Halogen substitution can increase lipophilicity and binding interactions. |

| Analog 4 | 3-Fluoro | 5-Chloro | +++ | Synergistic effects of multiple halogen substitutions on potency. |

| Analog 5 | 3-Methoxy | H | + | Additional methoxy group may alter electronic properties unfavorably for this target. |

Computational chemistry provides powerful tools to predict and rationalize the SAR of novel compounds before their synthesis. Molecular docking is a widely used technique to simulate the interaction between a small molecule (ligand) and its macromolecular target (e.g., an enzyme or receptor).

In a typical molecular docking study involving analogs of this compound, the three-dimensional structure of the target protein is obtained from a public database like the Protein Data Bank (PDB). The synthesized or designed ligands are then computationally placed into the active site of the protein. A scoring function calculates the binding energy, which predicts the affinity of the ligand for the target. nih.gov

These simulations can reveal key interactions, such as:

Hydrogen bonds between the phenolic hydroxyl or methoxy oxygen and polar amino acid residues.

Hydrophobic interactions between the aromatic ring and nonpolar residues.

Specific electrostatic interactions involving the highly polarized C-F bond.

For instance, docking studies on 3-methoxy flavone (B191248) derivatives targeting cancer-related receptors have been used to explain their binding modes and cytotoxic activity. nih.gov Similarly, computational analyses of methoxyphenol compounds have helped predict their potential as inhibitors of various enzymes. researchgate.net This in silico approach allows researchers to prioritize the synthesis of compounds with the highest predicted activity, saving time and resources in the drug discovery process. unja.ac.id

Pharmacological Target Identification and Modulation

A key goal in pharmaceutical development is to identify molecules that can selectively modulate the activity of specific pharmacological targets, such as enzymes involved in disease pathways. Analogs and derivatives of this compound have been investigated for their ability to inhibit enzymes implicated in inflammation and metabolic disorders.

Pyruvate (B1213749) Carboxylase (PC): PC is a crucial enzyme in gluconeogenesis and replenishing intermediates of the TCA cycle. Its inhibition is a potential therapeutic strategy for conditions like type 2 diabetes. nih.gov Studies have shown that pyruvate derivatives, such as fluoropyruvate, can act as inhibitors of PC. nih.gov While direct inhibition studies on this compound are not extensively reported, the known activity of other small fluorinated molecules suggests that appropriately designed derivatives of this scaffold could be explored as potential PC inhibitors. researchgate.net

Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2): The COX enzymes are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). lecturio.com COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, while COX-2 is induced during inflammation. mdpi.com Therefore, selective inhibition of COX-2 over COX-1 is a key goal in developing safer anti-inflammatory agents.

Research has demonstrated that compounds incorporating a fluorinated methoxyphenol moiety can be potent and selective COX-2 inhibitors. A notable example is fluoro-2-methoxyrutaecarpine (F-RUT), a derivative of a natural alkaloid, which incorporates this structural feature. Studies showed that F-RUT is a selective COX-2 inhibitor with enhanced activity compared to its non-fluorinated parent compound. nih.gov A variety of 2-methoxyphenol derivatives have also been identified as COX-2 inhibitors. josai.ac.jp This highlights the potential of the this compound scaffold in designing novel and selective anti-inflammatory drugs. mdpi.com

The table below summarizes the COX inhibition data for F-RUT compared to its parent compound, Rutaecarpine (RUT).

| Compound | Concentration (µM) | % Inhibition of COX-1 | % Inhibition of COX-2 | Selectivity |

|---|---|---|---|---|

| Rutaecarpine (RUT) | 20 | ~5% | ~60% | COX-2 Preferential |

| Fluoro-2-methoxyrutaecarpine (F-RUT) | 20 | ~10% | ~80% | COX-2 Selective |

Data adapted from in vitro studies on COX enzyme activity. nih.gov

Modulation of Inflammatory Responses

Research into the therapeutic potential of methoxyphenolic compounds has highlighted their capacity to modulate inflammatory responses. While direct studies on this compound are not extensively documented in the available literature, the broader class of methoxyphenolic compounds has demonstrated notable anti-inflammatory effects. These compounds are being investigated for their ability to mitigate the inflammatory cascade, a key process in various diseases including asthma and other respiratory conditions. mtroyal.ca

The respiratory epithelium is central to the inflammatory response in airway diseases. mtroyal.ca Studies on human airway cells have shown that certain methoxyphenolic compounds can inhibit the expression of multiple inflammatory mediators. When these cells are stimulated with tumor necrosis factor-alpha (TNF-α), a potent pro-inflammatory cytokine, the presence of specific methoxyphenols leads to a reduction in the production of various chemokines and cytokines. These include CCL2, CCL5, IL-6, and IL-8, among others, which are crucial for the recruitment and activation of immune cells at the site of inflammation. mtroyal.ca

The anti-inflammatory activity of these compounds suggests potential therapeutic applications for novel anti-inflammatory agents. mtroyal.ca The regulation of inflammation is a critical component of the body's homeostatic mechanisms, and dysregulation of these processes can lead to chronic inflammatory disorders. nih.govtue.nlresearchgate.net Proteins such as the 14-3-3 family play a significant role in regulating the inflammatory response at genetic, molecular, and cellular levels. nih.govtue.nlresearchgate.net While a direct link between this compound and these regulatory proteins has not been established, the general anti-inflammatory properties of methoxyphenols suggest a potential area for future investigation.

The table below summarizes the inhibitory effects of various methoxyphenolic compounds on inflammatory mediators in human airway cells, providing a comparative view of their potency.

Table 1: Inhibitory Concentration (IC50) of Methoxyphenolic Compounds on Inflammatory Mediators

| Compound | IC50 (µM) |

|---|---|

| Diapocynin | 20.3 |

| Resveratrol | 42.7 |

| 2-Methoxyhydroquinone | 64.3 |

| Apocynin | 146.6 |

| 4-Amino-2-methoxyphenol | 410 |

Data sourced from a study on human airway cells stimulated with TNF-α. mtroyal.ca

Development of Lead Compounds and Drug Discovery Programs

The unique chemical properties of fluorinated phenolic compounds, including this compound, position them as valuable building blocks in the development of lead compounds for drug discovery programs. The introduction of fluorine into a molecule can significantly alter its physicochemical properties, such as lipophilicity and metabolic stability, which are critical for the development of effective drug candidates. mdpi.com

While specific drug discovery programs centered on this compound are not detailed in the available literature, a closely related compound, 3-fluoro-2-methylphenol, serves as a vital intermediate in the synthesis of sophisticated indole-like structures. nbinno.com These structures are under investigation for their potential to modulate the ROR-gamma-t pathway, which is a key target in the development of treatments for various diseases. nbinno.com This highlights the importance of fluorinated phenol derivatives in creating novel therapeutic compounds.

The process of drug discovery often involves high-throughput screening of small-molecule libraries to identify "hits" that exhibit a desired biological activity. nih.gov The structural features of compounds like this compound, with its combination of a fluoro group, a methoxy group, and a phenolic hydroxyl group, offer a unique scaffold that can be further modified to optimize interactions with biological targets. The development of selective modulators for targets such as metabotropic glutamate (B1630785) receptors has demonstrated the challenges and successes of optimizing lead compounds to achieve desired properties, including metabolic stability and subtype selectivity. researchgate.net

The anti-inflammatory and cellular pathway-modulating activities observed in the broader class of methoxyphenolic compounds suggest that this compound could serve as a promising starting point for the design of novel therapeutic agents. Further research into its specific biological activities and structure-activity relationships is warranted to explore its full potential in medicinal chemistry and pharmaceutical development.

Vi. Applications in Agrochemicals and Materials Science

Role in Agricultural Chemical Formulations

While 3-Fluoro-2-methoxyphenol itself is primarily a building block, research into related fluorinated and methoxylated phenyl compounds highlights the potential applications of its derivatives in agriculture. The presence of fluorine can significantly influence a molecule's herbicidal, fungicidal, and insecticidal activity. researchgate.net

The development of novel herbicides is critical for managing weed resistance. Research has shown that derivatives of fluorinated phenols are promising candidates. For instance, various pyrazole (B372694) benzophenone (B1666685) derivatives have been synthesized and tested, with some exhibiting significant herbicidal activity. rsc.orgresearchgate.net Similarly, other complex molecules containing fluorophenoxy moieties have been investigated for their potential to control weeds. nih.gov